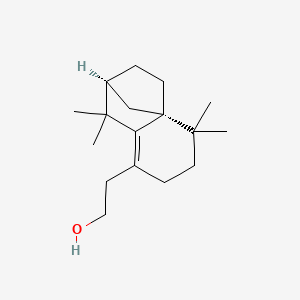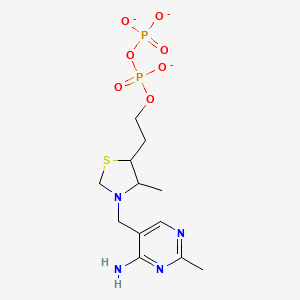
3-(2'-Methylthio)ethylmalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-methylthioethyl)malic acid is a 3-(omega-methylthio)alkylmalic acid in which the 3-alkyl group is specified as 2-methylthioethyl. It is a conjugate acid of a 3-(2-methylthioethyl)malate(2-).
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Pyrazolopyrimidopyrimidines
3-(2'-Methylthio)ethylmalic acid has been utilized in the synthesis of pyrazolopyrimidopyrimidines, serving as antimicrobial agents. The study highlighted a comparison of conventional methods with microwave-supported solvent-free reactions, emphasizing the efficiency of the latter in the synthesis process (Rina, Nirmal, & Vivek, 2018).
2. Electron Ionization Studies
The compound has been studied for its distinct behavior in electron ionization (EI) mass spectra, particularly in the context of its isomeric mixed methyl ethyl esters. Mechanistic pathways were proposed based on the results of deuterium labeling and collision-induced dissociation studies, offering insights into the molecular behavior of this compound under specific conditions (Tamiri, Ari, Zitrin, & Mandelbaum, 2003).
3. Synthesis of 3,4-(Methylenedioxy) phenylacetic Acid
A study explored the synthesis route of 3,4-(methylenedioxy) phenylacetic acid, involving 3-(2'-Methylthio)ethylmalic acid as a precursor. The process outlined a three-step reaction beginning with the synthesis of 2-(3′,4′-methylenedioxyphenyl)-1-(methylsulfinyl)-(methylthio)ethylene, eventually leading to the target compound. This study highlights the compound's role in a multi-step synthetic process and its potential application in organic synthesis (Han Xue-lian, 2007).
4. Ratiometric Fluorescent Probe for Amino Acids Detection
The compound was used in the synthesis of a ratiometric fluorescent probe for the rapid and selective detection of biothiols such as cysteine (Cys) and homocysteine (Hcy) in aqueous media. The study suggests that this compound can be instrumental in the development of diagnostic tools in analytical chemistry (Na et al., 2016).
Scientific Research Applications of 3-(2'-Methylthio)ethylmalic Acid
Biosynthesis in Plants
3-(2'-Methylthio)ethylmalic acid (2-MTEM) is believed to be an intermediate in the biosynthesis of allylglucosinolate from methionine in Brassica plants. This was observed in studies where chemically synthesized 2-MTEM and labeled methionine, when administered to leaves of Brassica carinata, resulted in the recovery of radiolabeled 2-MTEM from the tissue, indicating its involvement in the metabolic pathways of these plants (Chapple, Decicco, & Ellis, 1988).
Photochemical Reactions in Alcoholic Solutions
The compound has been studied in the context of photochemical reactions, particularly those involving cycloalkanones in alcoholic solutions. These studies have led to the formation of various ω-alkoxycarbonyl esters and other products, providing insights into the behavior of 3-(2'-Methylthio)ethylmalic acid under specific conditions (Tokuda, Watanabe, & Itoh, 1978).
Enzymatic Activity and Inhibition
Investigations into the activity of catechol dioxygenases from Pseudomonas putida have revealed that 3-(methylthio)catechol, closely related to 3-(2'-Methylthio)ethylmalic acid, is oxidized by these enzymes. This has implications for understanding the enzymatic processes and potential inhibitory effects of similar compounds (Pascal & Huang, 1986).
Synthesis and Applications in Organic Chemistry
The compound has also been used in the synthesis of various organic compounds. For instance, its role in the microwave-supported solvent-free synthesis of pyrazolopyrimidopyrimidines as antimicrobial agents highlights its utility in organic chemistry (Rina, Nirmal, & Vivek, 2018). Additionally, its involvement in the synthesis of thieno[2,3‐d]pyrimidines and various esters and amides further demonstrates its versatility in chemical synthesis (Santilli, Kim, & Wanser, 1971).
Eigenschaften
Produktname |
3-(2'-Methylthio)ethylmalic acid |
|---|---|
Molekularformel |
C7H12O5S |
Molekulargewicht |
208.23 g/mol |
IUPAC-Name |
2-hydroxy-3-(2-methylsulfanylethyl)butanedioic acid |
InChI |
InChI=1S/C7H12O5S/c1-13-3-2-4(6(9)10)5(8)7(11)12/h4-5,8H,2-3H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
UZRMQJKPFRLIDG-UHFFFAOYSA-N |
Kanonische SMILES |
CSCCC(C(C(=O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(5-(3-(1-(2-fluoro-4-(trifluoromethyl)phenyl)-3-azabicyclo[3.1.0]hexan-3-yl)propylthio)-4-methyl-4H-1,2,4-triazol-3-yl)-4-methyloxazole](/img/structure/B1263373.png)
![(15S)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263374.png)


![methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(ethoxymethoxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate](/img/structure/B1263378.png)








